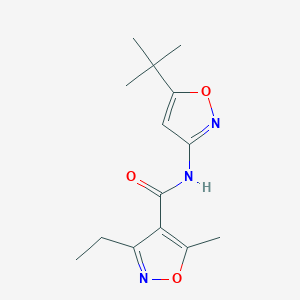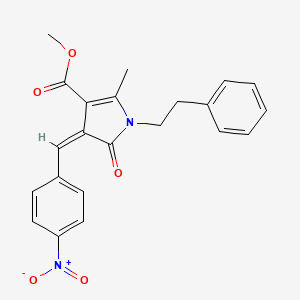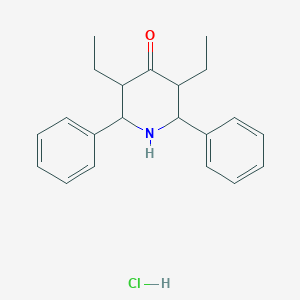
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibits the activity of SCD1 by binding to a specific site on the protein. This binding prevents the production of monounsaturated fatty acids, which are essential for the growth and survival of cancer cells. Inhibition of SCD1 also leads to a decrease in the production of triglycerides and cholesterol, which are associated with obesity and diabetes.
Biochemical and Physiological Effects:
Inhibition of SCD1 by N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of monounsaturated fatty acids, triglycerides, and cholesterol. It also increases the production of saturated fatty acids, which are less harmful to the body. These effects have been linked to the treatment of obesity, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for SCD1. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to increase its effectiveness in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of new SCD1 inhibitors based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to the discovery of more potent and selective inhibitors.
Synthesemethoden
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is synthesized through a multistep process involving the reaction of tert-butylisocyanide with ethyl 4-chloro-3-methyl-5-nitroisoxazole-4-carboxylate, followed by reduction and cyclization. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a protein called SCD1, which is involved in the synthesis of fatty acids. Inhibition of SCD1 has been linked to the treatment of obesity, diabetes, and cancer.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-6-9-12(8(2)19-16-9)13(18)15-11-7-10(20-17-11)14(3,4)5/h7H,6H2,1-5H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHCGXACZWYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)


![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)

![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)